molecular formula C11H7ClN2O B12604870 3-Pyrimidin-2-ylbenzoyl chloride CAS No. 892502-11-3

3-Pyrimidin-2-ylbenzoyl chloride

Cat. No.: B12604870
CAS No.: 892502-11-3
M. Wt: 218.64 g/mol
InChI Key: QCFDCOOCAWCFFV-UHFFFAOYSA-N
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Description

3-Pyrimidin-2-ylbenzoyl chloride is a chemical compound with the molecular formula C11H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyrimidin-2-ylbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of pyrimidine derivatives with benzoyl chloride under specific conditions. For instance, the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Pyrimidin-2-ylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .

Scientific Research Applications

3-Pyrimidin-2-ylbenzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrimidin-2-ylbenzoyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinylbenzoyl chloride
  • 4-Pyrimidinylbenzoyl chloride
  • 3-Pyridylbenzoyl chloride

Uniqueness

3-Pyrimidin-2-ylbenzoyl chloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

892502-11-3

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-pyrimidin-2-ylbenzoyl chloride

InChI

InChI=1S/C11H7ClN2O/c12-10(15)8-3-1-4-9(7-8)11-13-5-2-6-14-11/h1-7H

InChI Key

QCFDCOOCAWCFFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CC=N2

Origin of Product

United States

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